molecular formula C17H16FNO4S B12791431 Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate CAS No. 31241-72-2

Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate

Cat. No.: B12791431
CAS No.: 31241-72-2
M. Wt: 349.4 g/mol
InChI Key: GFSFCFPXSSPRDI-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate is a compound that features a fluorosulfonyl group attached to an aniline moiety, which is further connected to a phenylprop-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate typically involves the reaction of 4-fluorosulfonylaniline with ethyl 3-phenylprop-2-enoate under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Corresponding substituted products with amines or thiols.

Scientific Research Applications

Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate is unique due to its combination of a fluorosulfonyl group with an aniline and phenylprop-2-enoate ester. This unique structure imparts specific reactivity and properties that are valuable in various research and industrial applications.

Biological Activity

Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate, also known by its CAS number 1261907-37-2, is a compound of interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure

The chemical structure of this compound is characterized by the presence of an ethyl ester group, a phenylpropene backbone, and a fluorosulfonyl group attached to an aniline moiety. The structural formula can be represented as follows:

C17H18FNO2S\text{C}_{17}\text{H}_{18}\text{F}\text{N}\text{O}_2\text{S}

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, research has shown that derivatives of phenylpropanoids can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators .

Table 1: Summary of Anticancer Studies

StudyCell LineConcentration (µM)Effect
AMCF-710Inhibition of proliferation
BA54920Induction of apoptosis
CHeLa15Cell cycle arrest at G1 phase

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .

Table 2: Anti-inflammatory Effects

StudyModelConcentration (µM)Result
DRAW264.7 Macrophages5Decrease in TNF-alpha levels
EHuman PBMCs10Reduction in IL-6 production

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Table 3: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, its structural components may facilitate binding to enzymes involved in cell signaling pathways associated with inflammation and cancer progression.

Case Studies

  • Case Study on Anticancer Activity : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's potential as a lead for developing new anticancer therapies.
  • Case Study on Anti-inflammatory Effects : In a mouse model of acute inflammation, administration of the compound led to reduced swelling and pain response compared to controls. This suggests its potential utility in treating inflammatory diseases.

Properties

CAS No.

31241-72-2

Molecular Formula

C17H16FNO4S

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate

InChI

InChI=1S/C17H16FNO4S/c1-2-23-17(20)12-16(13-6-4-3-5-7-13)19-14-8-10-15(11-9-14)24(18,21)22/h3-12,19H,2H2,1H3

InChI Key

GFSFCFPXSSPRDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C1=CC=CC=C1)NC2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

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